N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The combination of these two rings in a single molecule provides unique chemical properties and potential for diverse applications.
Mechanism of Action
Target of Action
For instance, thiophene derivatives have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Pyrrolidine derivatives also have a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Thiophene and pyrrolidine rings can influence these properties, but without specific studies on this compound, it’s hard to make definitive statements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes, utilizing cost-effective and readily available reagents. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Thiophene derivatives : Compounds containing the thiophene ring, such as suprofen and articaine .
- Pyrrolidine derivatives : Compounds containing the pyrrolidine ring, such as nicotine and prolinol .
Uniqueness
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the combination of the thiophene and pyrrolidine rings in a single molecule. This structural feature imparts distinct chemical properties and potential for diverse applications, setting it apart from other compounds with similar individual ring systems.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(12-5-1-2-6-12)11-8-9-4-3-7-14-9/h3-4,7H,1-2,5-6,8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUUNQAKOJSGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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